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Compound of Interest

2-(4-chloro-3-nitrophenoxy)acetic
Compound Name:

acid
CAS No.: 89894-13-3
Cat. No.: B3058523

Get Quote

Part 1: Chemical Identity & Structural Logic

Compound Name: 2-(4-Chloro-3-nitrophenoxy)acetic acid CAS Registry Number: 89894-13-
3 Molecular Formula: CsHeCINOs Molecular Weight: 231.59 g/mol [1][2][3]

Structural Significance

The molecule consists of a benzene core substituted with three distinct functional groups that
dictate its spectral signature:

» Phenoxyacetic Acid Moiety (Pos 1): Provides the ether linkage (-O-) and the carboxylic acid
tail (-CH2COOH). The ether oxygen acts as an electron-donating group (EDG) by resonance,
shielding ortho/para protons.

¢ Nitro Group (Pos 3): A strong electron-withdrawing group (EWG) that heavily deshields
adjacent protons and introduces characteristic N-O stretching vibrations.
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e Chlorine Atom (Pos 4): A weak deactivator that provides a distinct isotopic pattern in Mass
Spectrometry (MS).

This specific substitution pattern (1-alkoxy, 3-nitro, 4-chloro) creates a unique electronic
environment where the activating ether and deactivating nitro/chloro groups compete, resulting
in a highly specific NMR splitting pattern.

Part 2: Experimental Methodology

To ensure reproducible spectral data, the following sample preparation protocols are
recommended.

Solvent Selection

e Primary Solvent (NMR):DMSO-de (Dimethyl sulfoxide-ds).

o Rationale: The carboxylic acid moiety often leads to poor solubility in non-polar solvents
like CDCIs. DMSO-ds ensures complete dissolution and prevents dimerization of the acid,
resulting in sharper peaks. It also shifts the acidic proton signal to a distinct region (>12

ppm).
e Secondary Solvent (MS/LC):Methanol/Water (50:50) with 0.1% Formic Acid.

o Rationale: Promotes ionization in ESI (Electrospray lonization) mode.

Sample Preparation Protocol

e For *H NMR: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-de. Ensure the solution is
clear; filter if necessary to remove inorganic salts from synthesis.

e For IR: Use the KBr pellet method (1-2 mg sample in 100 mg KBr) or ATR (Attenuated Total
Reflectance) on the neat solid.

Part 3: Detailed Spectral Analysis
Infrared Spectroscopy (FT-IR)

The IR spectrum serves as the primary fingerprint for functional group verification.
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Frequency (cm™?)

Vibration Mode

Assignment & Causality

3200-2500

O-H Stretch (Broad)

Carboxylic Acid: Broad band
due to strong hydrogen
bonding of the -COOH group.

1760-1730

C=0 Stretch (Strong)

Carbonyl: Characteristic of
carboxylic acids. Electron-
withdrawing nature of the
phenoxy group may shift this
slightly higher than alkyl acids.

1530 £ 10

N-O Stretch (Asym)

Nitro Group: Strong, sharp
band typical of aromatic nitro

compounds.

1350+ 10

N-O Stretch (Sym)

Nitro Group: Paired with the
1530 band; confirms the

presence of -NOa2.

1240-1200

C-O-C Stretch (Asym)

Aryl Ether: Strong band
corresponding to the ether
linkage between the phenyl

ring and the acetic acid chain.

1090-1080

Ar-Cl Stretch

Aryl Chloride: Often
weaker/obscured but distinct in

the fingerprint region.

'H Nuclear Magnetic Resonance (*H NMR)

Solvent: DMSO-de (Reference: 2.50 ppm)

The aromatic region displays an ABX or ABC spin system depending on the exact field

strength, influenced by the 1,3,4-substitution pattern.
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Chemical Shift

(5 ppm)

Multiplicity

Integration

Assignment

Structural
Logic

13.0-135

Broad Singlet

1H

-COOH

Acidic proton.
Extremely
deshielded due
to lack of
electron density.
Disappears on
D20 shake.

7.75-7.85

Doublet (d)

1H

Ar-H (C2)

Most Deshielded
Aromatic:
Located between
the ether oxygen
and the nitro
group. The
strong EWG
effect of -NO:2
(ortho)
dominates,
pushing it
downfield. Small
coupling (J=2.5
Hz) to H6.

7.60-7.70

Doublet (d)

1H

Ar-H (C5)

Ortho to
Chlorine, Meta to
Nitro. Deshielded
by Cl and NOz,
but less so than
H2. Shows large
ortho coupling (J
= 8.8 Hz) to H6.

7.25-7.35

dd (Doublet of
Doublets)

1H

Ar-H (C6)

Ortho to Ether
(shielding), Meta
to Chlorine. The
shielding effect
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of the oxygen
makes this the
most upfield

aromatic proton.

Methylene
protons.
Deshielded by
4.80-4.90 Singlet (s) 2H -O-CH:- the adjacent
electronegative
oxygen and

carbonyl group.

Mass Spectrometry (MS)

lonization Mode: ESI (-) or El
The presence of Chlorine provides a definitive isotopic confirmation.

e Molecular lon (M): m/z 231 (1°°%) and 233 (33%). The 3:1 ratio is diagnostic of a single
Chlorine atom.

e Base Peak: Often m/z 186 (Loss of -COOH) or m/z 172 (Cleavage of the ether chain, leaving
the 4-chloro-3-nitrophenolate ion).

e Fragmentation Path:
o M (231) - Loss of CO2/COOH -~ m/z 186

o M (231) - Loss of -CH2COOH - m/z 172 (Phenolic anion)

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the logical flow for characterizing this compound, ensuring all
functional groups are validated.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058523?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Unknown Sample
(White/Off-white Solid)

FT-IR Analysis 1H NMR (DMSO-d6) Mass Spectrometry
(Functional Groups) (Connectivity & Integration) (MW & Isotopes)

Confirm: Confirm: Confirm:
-NO2 (1530/1350) 3 Ar-H (1,3,4-pattern) Cl Isotope Pattern (3:1)
-COOH (1750) Singlet (-CH2-) @ 4.8ppm m/z 231/233

S

Validated Structure:
2-(4-chloro-3-nitrophenoxy)acetic acid

Click to download full resolution via product page

Caption: Integrated analytical workflow for the structural validation of 2-(4-chloro-3-
nitrophenoxy)acetic acid, correlating specific techniques to structural moieties.

Part 5: Quality Control & Impurity Profiling

In a synthesis context (typically alkylation of 4-chloro-3-nitrophenol with chloroacetic acid), the
primary impurity is the unreacted starting material.

Impurity Detection Method Distinguishing Feature

Absence of methylene singlet

at 4.8 ppm. Presence of

4-Chloro-3-nitrophenol 1H NMR ) ) )
phenolic -OH (variable shift,
usually 9-11 ppm).
) ) Singlet at ~4.2 ppm (distinct
Chloroacetic Acid LC-MS / NMR
from product methylene).
References
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» Synthesis Precursor Data:Synthesis of 4-chloro-3-nitrophenol. PrepChem. Retrieved from
[Link]

» General Phenoxyacetic Acid Spectral Data:Acetic acid, (4-chloro-2-methylphenoxy)-, methyl
ester Mass Spectrum. NIST Chemistry WebBook.[4] Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058523?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

